Cas no 2138566-78-4 (1-(3-methylcyclobutyl)methyl-3-(pyrimidin-4-yl)-1H-pyrazol-5-amine)

1-(3-methylcyclobutyl)methyl-3-(pyrimidin-4-yl)-1H-pyrazol-5-amine 化学的及び物理的性質
名前と識別子
-
- 1-(3-methylcyclobutyl)methyl-3-(pyrimidin-4-yl)-1H-pyrazol-5-amine
- EN300-1179490
- 2138566-78-4
- 1-[(3-methylcyclobutyl)methyl]-3-(pyrimidin-4-yl)-1H-pyrazol-5-amine
-
- インチ: 1S/C13H17N5/c1-9-4-10(5-9)7-18-13(14)6-12(17-18)11-2-3-15-8-16-11/h2-3,6,8-10H,4-5,7,14H2,1H3
- InChIKey: CEVGSWPAGVRXHC-UHFFFAOYSA-N
- ほほえんだ: N1(C(=CC(C2C=CN=CN=2)=N1)N)CC1CC(C)C1
計算された属性
- せいみつぶんしりょう: 243.14839556g/mol
- どういたいしつりょう: 243.14839556g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 18
- 回転可能化学結合数: 3
- 複雑さ: 279
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 69.6Ų
- 疎水性パラメータ計算基準値(XlogP): 1.3
1-(3-methylcyclobutyl)methyl-3-(pyrimidin-4-yl)-1H-pyrazol-5-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1179490-2500mg |
1-[(3-methylcyclobutyl)methyl]-3-(pyrimidin-4-yl)-1H-pyrazol-5-amine |
2138566-78-4 | 2500mg |
$2492.0 | 2023-10-03 | ||
Enamine | EN300-1179490-250mg |
1-[(3-methylcyclobutyl)methyl]-3-(pyrimidin-4-yl)-1H-pyrazol-5-amine |
2138566-78-4 | 250mg |
$1170.0 | 2023-10-03 | ||
Enamine | EN300-1179490-1000mg |
1-[(3-methylcyclobutyl)methyl]-3-(pyrimidin-4-yl)-1H-pyrazol-5-amine |
2138566-78-4 | 1000mg |
$1272.0 | 2023-10-03 | ||
Enamine | EN300-1179490-1.0g |
1-[(3-methylcyclobutyl)methyl]-3-(pyrimidin-4-yl)-1H-pyrazol-5-amine |
2138566-78-4 | 1g |
$1272.0 | 2023-06-08 | ||
Enamine | EN300-1179490-0.05g |
1-[(3-methylcyclobutyl)methyl]-3-(pyrimidin-4-yl)-1H-pyrazol-5-amine |
2138566-78-4 | 0.05g |
$1068.0 | 2023-06-08 | ||
Enamine | EN300-1179490-50mg |
1-[(3-methylcyclobutyl)methyl]-3-(pyrimidin-4-yl)-1H-pyrazol-5-amine |
2138566-78-4 | 50mg |
$1068.0 | 2023-10-03 | ||
Enamine | EN300-1179490-2.5g |
1-[(3-methylcyclobutyl)methyl]-3-(pyrimidin-4-yl)-1H-pyrazol-5-amine |
2138566-78-4 | 2.5g |
$2492.0 | 2023-06-08 | ||
Enamine | EN300-1179490-5.0g |
1-[(3-methylcyclobutyl)methyl]-3-(pyrimidin-4-yl)-1H-pyrazol-5-amine |
2138566-78-4 | 5g |
$3687.0 | 2023-06-08 | ||
Enamine | EN300-1179490-500mg |
1-[(3-methylcyclobutyl)methyl]-3-(pyrimidin-4-yl)-1H-pyrazol-5-amine |
2138566-78-4 | 500mg |
$1221.0 | 2023-10-03 | ||
Enamine | EN300-1179490-0.5g |
1-[(3-methylcyclobutyl)methyl]-3-(pyrimidin-4-yl)-1H-pyrazol-5-amine |
2138566-78-4 | 0.5g |
$1221.0 | 2023-06-08 |
1-(3-methylcyclobutyl)methyl-3-(pyrimidin-4-yl)-1H-pyrazol-5-amine 関連文献
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Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127
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Daniele Battegazzore,Jenny Alongi,Gaelle Fontaine,Alberto Frache,Serge Bourbigot,Giulio Malucelli RSC Adv., 2015,5, 39424-39432
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Brandon A. Vara,Matthieu Jouffroy,Gary A. Molander Chem. Sci., 2017,8, 530-535
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Hale Ocak,Belkız Bilgin-Eran,Carsten Tschierske Soft Matter, 2013,9, 4590-4597
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Alexandra M. J. Rost,Andrea Scherbaum,Wolfgang A. Herrmann New J. Chem., 2006,30, 1599-1605
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Fabiana Subrizi,Dragana Dobrijevic,Helen C. Hailes,John M. Ward Org. Biomol. Chem., 2021,19, 6493-6500
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Badr A. Mahmoud,Abdulmajid A. Mirghni,Oladepo Fasakin,Kabir O. Oyedotun,Ncholu Manyala RSC Adv., 2020,10, 16349-16360
-
Michaele J. Hardie,Ralph Torrens,Colin L. Raston Chem. Commun., 2003, 1854-1855
1-(3-methylcyclobutyl)methyl-3-(pyrimidin-4-yl)-1H-pyrazol-5-amineに関する追加情報
1-(3-Methylcyclobutyl)methyl-3-(pyrimidin-4-yl)-1H-pyrazol-5-amine: A Comprehensive Overview
The compound 1-(3-methylcyclobutyl)methyl-3-(pyrimidin-4-yl)-1H-pyrazol-5-amine, identified by the CAS number 2138566-78-4, is a highly specialized organic molecule with significant potential in various fields of chemical research and application. This compound belongs to the class of heterocyclic compounds, which are widely studied due to their unique properties and versatile applications in drug discovery, material science, and catalysis.
The molecular structure of this compound is characterized by a pyrazole ring system, which is fused with a pyrimidine moiety. The presence of the pyrimidine group at the 4-position of the pyrazole ring introduces significant electronic and steric effects, making it a valuable component in designing bioactive molecules. Additionally, the substitution at the 5-position of the pyrazole ring with a 3-methylcyclobutylmethyl group further enhances its structural complexity and functional diversity.
Recent studies have highlighted the importance of such heterocyclic compounds in medicinal chemistry. For instance, researchers have explored the potential of pyrazole derivatives as inhibitors of various enzymes, including kinases and proteases. The integration of a pyrimidine ring into the structure has been shown to enhance binding affinity to target proteins, making this compound a promising candidate for drug development.
In terms of synthesis, this compound can be prepared through a multi-step process involving nucleophilic aromatic substitution and cyclization reactions. The use of transition metal catalysts has been reported to significantly improve the yield and selectivity of these reactions. For example, palladium-catalyzed cross-coupling reactions have been employed to construct the pyrimidine-pyrazole framework efficiently.
The application of computational chemistry techniques has also played a pivotal role in understanding the properties of this compound. Quantum mechanical calculations have provided insights into its electronic structure, stability, and reactivity. These studies have revealed that the compound exhibits a high degree of conjugation due to the aromatic nature of both the pyrimidine and pyrazole rings, which contributes to its photostability and thermal resistance.
Furthermore, this compound has shown potential in materials science as a precursor for constructing advanced materials such as coordination polymers and metal-organic frameworks (MOFs). Its ability to act as a ligand for metal ions has been exploited in designing porous materials with applications in gas storage and separation.
In conclusion, 1-(3-methylcyclobutyl)methyl-3-(pyrimidin-4-yl)-1H-pyrazol-5-amine is a multifaceted compound with promising applications across various domains. Its unique structure, derived from the combination of pyrazole and pyrimidine moieties, coupled with recent advancements in synthetic methodologies and computational modeling, positions it as a valuable asset in both academic research and industrial applications.
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